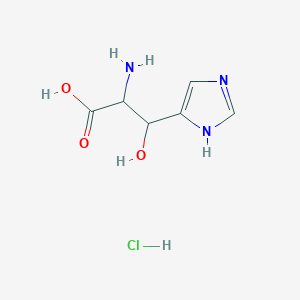
D-Histidine, beta-hydroxy-, monohydrochloride, (betaR)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Histidine, beta-hydroxy-, monohydrochloride, (betaR)-(9CI) is a derivative of the amino acid histidine This compound is characterized by the presence of a hydroxyl group on the beta carbon and a monohydrochloride salt form
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Histidine, beta-hydroxy-, monohydrochloride, (betaR)-(9CI) typically involves the hydroxylation of D-histidine. This can be achieved through various chemical reactions, including the use of oxidizing agents such as hydrogen peroxide or peracids. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the selective hydroxylation at the beta position.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, purification, and drying to obtain the final product in its monohydrochloride salt form.
化学反応の分析
Types of Reactions
D-Histidine, beta-hydroxy-, monohydrochloride, (betaR)-(9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting it back to D-histidine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield beta-keto-D-histidine, while substitution reactions can produce various beta-substituted derivatives of D-histidine.
科学的研究の応用
D-Histidine, beta-hydroxy-, monohydrochloride, (betaR)-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in enzyme catalysis and protein interactions.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis.
作用機序
The mechanism of action of D-Histidine, beta-hydroxy-, monohydrochloride, (betaR)-(9CI) involves its interaction with various molecular targets and pathways. The hydroxyl group on the beta carbon can participate in hydrogen bonding and other interactions with enzymes and proteins, potentially affecting their activity and function. This compound may also influence cellular signaling pathways and metabolic processes.
類似化合物との比較
Similar Compounds
L-Histidine: The L-enantiomer of histidine, which has different biological activity and properties.
Beta-hydroxy-L-histidine: The L-enantiomer of the beta-hydroxy derivative, which may have different reactivity and applications.
Histidine derivatives: Other derivatives of histidine, such as methylated or acetylated forms, which have unique properties and uses.
Uniqueness
D-Histidine, beta-hydroxy-, monohydrochloride, (betaR)-(9CI) is unique due to its specific stereochemistry and the presence of the hydroxyl group on the beta carbon. This structural feature distinguishes it from other histidine derivatives and contributes to its distinct chemical and biological properties.
特性
分子式 |
C6H10ClN3O3 |
|---|---|
分子量 |
207.61 g/mol |
IUPAC名 |
2-amino-3-hydroxy-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C6H9N3O3.ClH/c7-4(6(11)12)5(10)3-1-8-2-9-3;/h1-2,4-5,10H,7H2,(H,8,9)(H,11,12);1H |
InChIキー |
LQDUIZNPJZDBTI-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC=N1)C(C(C(=O)O)N)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















